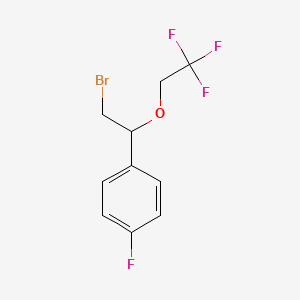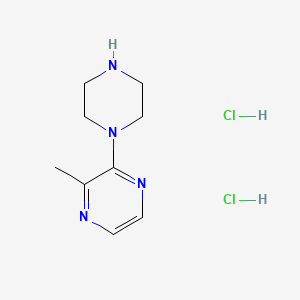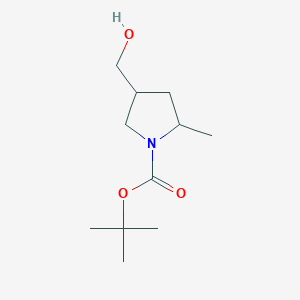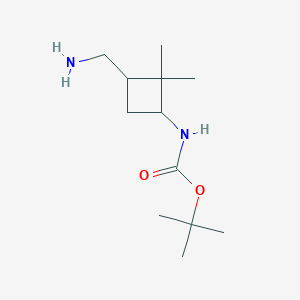![molecular formula C7H12ClF2N B13546662 1,1-Difluoro-5-methylspiro[2.3]hexan-5-aminehydrochloride](/img/structure/B13546662.png)
1,1-Difluoro-5-methylspiro[2.3]hexan-5-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluoro-5-methylspiro[2.3]hexan-5-aminehydrochloride is a chemical compound characterized by its unique spirocyclic structure. This compound contains a spiro[2.3]hexane core with two fluorine atoms and a methyl group attached to the same carbon atom, along with an amine group that is protonated to form a hydrochloride salt. The presence of fluorine atoms often imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-5-methylspiro[2.3]hexan-5-aminehydrochloride typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,1-difluoro-2-alkene, under acidic or basic conditions.
Introduction of the amine group: The amine group can be introduced through nucleophilic substitution reactions, where an appropriate amine source reacts with the spirocyclic intermediate.
Formation of the hydrochloride salt: The final step involves the protonation of the amine group using hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Difluoro-5-methylspiro[2.3]hexan-5-aminehydrochloride can undergo various types of chemical reactions, including:
Substitution reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Addition reactions: The spirocyclic structure can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions may involve the use of polar aprotic solvents and catalysts.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted spirocyclic derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Applications De Recherche Scientifique
1,1-Difluoro-5-methylspiro[2.3]hexan-5-aminehydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Its unique structure and properties make it a valuable tool in studying biological processes and interactions, especially those involving fluorinated compounds.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism of action of 1,1-Difluoro-5-methylspiro[2.3]hexan-5-aminehydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The spirocyclic structure may also contribute to its unique reactivity and stability, influencing its overall mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride: This compound shares a similar spirocyclic structure but contains an azaspiro moiety instead of a methyl group.
1,1-Difluoro-5-methylspiro[2.3]hexane-5-carboxylic acid: This compound has a carboxylic acid group instead of an amine group, leading to different chemical and biological properties.
Uniqueness
1,1-Difluoro-5-methylspiro[2.3]hexan-5-aminehydrochloride is unique due to its specific combination of a spirocyclic core, fluorine atoms, and an amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H12ClF2N |
|---|---|
Poids moléculaire |
183.63 g/mol |
Nom IUPAC |
2,2-difluoro-5-methylspiro[2.3]hexan-5-amine;hydrochloride |
InChI |
InChI=1S/C7H11F2N.ClH/c1-5(10)2-6(3-5)4-7(6,8)9;/h2-4,10H2,1H3;1H |
Clé InChI |
OYGUEKHOMNLUCT-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2(C1)CC2(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1,3-dioxaindan-5-yl)methyl]-4-(3-chloro-4-hydroxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide](/img/structure/B13546594.png)

![2-Amino-2-[3-nitro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/no-structure.png)




![2-Amino-3-[5-(trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B13546640.png)




